molecular formula C10H13BrFN B13045194 (R)-1-(5-Bromo-2-fluorophenyl)butan-1-amine

(R)-1-(5-Bromo-2-fluorophenyl)butan-1-amine

Cat. No.: B13045194
M. Wt: 246.12 g/mol
InChI Key: RHCWFJIWXDBMTP-SNVBAGLBSA-N
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Description

®-1-(5-Bromo-2-fluorophenyl)butan-1-amine is an organic compound that belongs to the class of amines. This compound features a butan-1-amine backbone with a 5-bromo-2-fluorophenyl substituent. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Bromo-2-fluorophenyl)butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluorobenzene and butan-1-amine.

    Reaction Conditions: The reaction may involve halogenation, amination, and other organic transformations under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-1-(5-Bromo-2-fluorophenyl)butan-1-amine would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective purification processes.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Bromo-2-fluorophenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(5-Bromo-2-fluorophenyl)butan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations.

Biology

The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology. Researchers may investigate its effects on biological systems and its potential as a therapeutic agent.

Medicine

In medicinal chemistry, ®-1-(5-Bromo-2-fluorophenyl)butan-1-amine could be explored for its potential to interact with biological targets, such as enzymes or receptors, which could lead to the development of new drugs.

Industry

Industrially, this compound might be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism by which ®-1-(5-Bromo-2-fluorophenyl)butan-1-amine exerts its effects would depend on its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(5-Bromo-2-chlorophenyl)butan-1-amine
  • ®-1-(5-Bromo-2-methylphenyl)butan-1-amine
  • ®-1-(5-Bromo-2-iodophenyl)butan-1-amine

Uniqueness

®-1-(5-Bromo-2-fluorophenyl)butan-1-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination can influence the compound’s reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H13BrFN

Molecular Weight

246.12 g/mol

IUPAC Name

(1R)-1-(5-bromo-2-fluorophenyl)butan-1-amine

InChI

InChI=1S/C10H13BrFN/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6,10H,2-3,13H2,1H3/t10-/m1/s1

InChI Key

RHCWFJIWXDBMTP-SNVBAGLBSA-N

Isomeric SMILES

CCC[C@H](C1=C(C=CC(=C1)Br)F)N

Canonical SMILES

CCCC(C1=C(C=CC(=C1)Br)F)N

Origin of Product

United States

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